

Validation of spectroscopic data for Ethyl 4pentenoate against reference spectra

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Spectroscopic Data Validation: A Comparative Guide for Ethyl 4-pentenoate

This guide provides a comprehensive comparison of experimental spectroscopic data for **Ethyl 4-pentenoate** against established reference spectra. It is intended for researchers, scientists, and professionals in drug development to facilitate the validation of in-house analytical data. The guide outlines detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data and presents a clear comparison in tabular format.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **Ethyl 4-pentenoate**, comparing experimental values with reference data obtained from reputable databases.



| Parameter | Reference Value | Experimental Value |
|--|-----------------|--------------------|
| 1 H NMR (Chemical Shift δ in ppm) | | |
| H-1' (CH ₃) | 1.25 (t) | To be determined |
| H-2' (CH ₂) | 4.12 (q) | To be determined |
| H-2 (CH ₂) | 2.35 (t) | To be determined |
| H-3 (CH ₂) | 2.45 (q) | To be determined |
| H-4 (=CH) | 5.85 (m) | To be determined |
| H-5 (=CH ₂) | 5.05 (m) | To be determined |
| $^{13}\text{C NMR}$ (Chemical Shift δ in ppm) | | |
| C-1' (CH ₃) | 14.2 | To be determined |
| C-2' (CH ₂) | 60.2 | To be determined |
| C-1 (C=O) | 173.0 | To be determined |
| C-2 (CH ₂) | 33.5 | To be determined |
| C-3 (CH ₂) | 29.5 | To be determined |
| C-4 (=CH) | 137.0 | To be determined |
| C-5 (=CH ₂) | 115.5 | To be determined |
| Mass Spectrometry (m/z) | | |
| Molecular Ion [M]+ | 128.08 | To be determined |
| Major Fragments | 100, 87, 69, 41 | To be determined |

Reference data sourced from the Spectral Database for Organic Compounds (SDBS) and PubChem.[1][2][3]

Experimental Protocols



Detailed methodologies for the key spectroscopic analyses are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the **Ethyl 4-pentenoate** sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - Acquire the spectrum at 25°C.
 - Use a standard proton pulse sequence.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Apply a 90° pulse with a relaxation delay of 5 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate all signals and determine the multiplicity of each peak (e.g., singlet, doublet, triplet, quartet, multiplet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Instrumentation: A 100 MHz (or higher) NMR spectrometer.



- Sample Preparation: Dissolve 20-50 mg of the **Ethyl 4-pentenoate** sample in approximately 0.6 mL of CDCl₃.
- Data Acquisition:
 - Acquire the spectrum at 25°C.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Apply a 30° pulse with a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase correct the spectrum and reference the chemical shift to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: Prepare a dilute solution of the Ethyl 4-pentenoate sample
 (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl
 acetate.
- GC-MS Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).

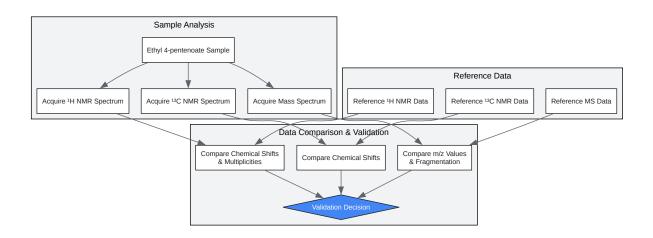


- Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 300.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern and compare it with the reference mass spectrum.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of spectroscopic data for a chemical sample against reference spectra.





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Caption: Workflow for spectroscopic data validation.

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References

- 1. Ethyl 4-pentenoate | C7H12O2 | CID 74786 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds, SDBS Databases UW-Madison Libraries [search.library.wisc.edu]
- 3. AIST:Spectral Database for Organic Compounds, SDBS [sdbs.db.aist.go.jp]



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